molecular formula C16H20N2O7 B014172 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 86099-06-1

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

Cat. No.: B014172
CAS No.: 86099-06-1
M. Wt: 352.34 g/mol
InChI Key: OYRSKXCXEFLTEY-UHFFFAOYSA-N
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Description

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological effects of this compound, highlighting key research findings and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving pyrrole derivatives and dioxo compounds. The synthesis often involves the use of amidrazones and cyclic anhydrides, which facilitate the formation of the pyrrole-2,5-dione structure. The structural analysis typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Table 1: Summary of Synthesis Methods

MethodKey ReactantsYieldReference
Amidrazone Reaction2,3-Dimethylmaleic anhydrideVaries
Thioacetamide AnnulationPyrrole derivativesHigh

Anti-inflammatory Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory activity. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). For instance, derivatives synthesized from amidrazones showed a marked reduction in PBMC proliferation when stimulated with anti-CD3 antibodies.

Case Study : In a study examining the anti-inflammatory effects of various pyrrole derivatives (labeled as 2a–2f), it was found that compound 2d exhibited the strongest inhibition of PBMC proliferation (39–77% inhibition) compared to ibuprofen, which only achieved 18–39% inhibition at similar concentrations .

Antibacterial Activity

The antibacterial efficacy of these compounds has also been explored. In studies using the broth microdilution method, several derivatives demonstrated activity against a range of bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results indicated that certain derivatives had comparable or superior antibacterial properties to established antibiotics .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned studies noted that at lower concentrations (10 µg/mL to 50 µg/mL), the tested derivatives did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some compounds exhibited slight toxicity, with viability dropping to 79% for compound 2a and 64% for compound 2f .

Properties

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKXCXEFLTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391539
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960257-46-9
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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